N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine
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Overview
Description
N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the CuAAC reaction. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar structural features but lacking the methyl and adenosine groups.
N-Methyl-1H-1,2,4-triazole: Another triazole derivative with a different nitrogen arrangement in the ring.
2-(1H-1,2,3-Triazol-1-yl)pyridine: A triazole compound with a pyridine ring attached.
Uniqueness: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the triazole ring with the adenosine moiety enhances its potential for biological activity and makes it a valuable compound for research and industrial applications .
Biological Activity
N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is a synthetic compound that combines the structural features of adenosine with a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in modulating adenosine receptors, which play critical roles in various physiological processes.
Chemical Structure and Synthesis
The molecular formula for this compound is C₁₈H₁₈N₈O₄. The synthesis typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation of triazoles. This method enhances the compound's lipophilicity and receptor binding affinity compared to traditional adenosine derivatives .
Adenosine Receptor Interaction
This compound primarily acts as an agonist for adenosine receptors, particularly the A3 subtype. Research indicates that modifications at the triazole position can enhance affinity and selectivity for these receptors . Binding affinity studies demonstrate that this compound exhibits significant interactions with A3 receptors, which are implicated in various pathological conditions including inflammation and cancer .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In vitro studies suggest that it inhibits enzymes related to inflammatory pathways, thereby potentially modulating inflammatory responses . The ability to selectively bind to adenosine receptors further enhances its therapeutic potential in treating inflammatory diseases.
Anticancer Activity
This compound has been evaluated for its anticancer effects against various cell lines. Studies indicate that it induces cell cycle arrest and apoptosis in cancer cells. For instance, in experiments with HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, the compound demonstrated significant cytotoxic activity .
Table 1: Summary of Biological Activities
Activity Type | Description | Cell Lines Tested | Key Findings |
---|---|---|---|
Adenosine Receptor Agonism | Selective binding to A3 receptors | Various | Enhanced receptor affinity |
Anti-inflammatory | Inhibition of inflammatory enzymes | Not specified | Modulates inflammatory pathways |
Anticancer | Induces apoptosis and cell cycle arrest | HCT-116, MCF-7 | Significant cytotoxicity observed |
The mechanism by which this compound exerts its biological effects involves modulation of adenylate cyclase activity through its interaction with adenosine receptors. This modulation can lead to alterations in cyclic AMP (cAMP) levels within cells, influencing various downstream signaling pathways associated with inflammation and tumor growth .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Study : In a study assessing the cytotoxic effects on colon (HCT-116) and breast (MCF-7) cancer cell lines, the compound exhibited IC50 values indicating potent anti-proliferative effects. The mechanism involved G0/G1 phase arrest and induction of apoptosis .
- Inflammation Modulation : Another study reported that N-Methyl derivatives significantly reduced pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions .
Properties
CAS No. |
918867-99-9 |
---|---|
Molecular Formula |
C13H16N8O4 |
Molecular Weight |
348.32 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(triazol-1-yl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H16N8O4/c1-14-10-7-11(18-13(17-10)21-3-2-16-19-21)20(5-15-7)12-9(24)8(23)6(4-22)25-12/h2-3,5-6,8-9,12,22-24H,4H2,1H3,(H,14,17,18)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
PNHKSKYNPUEAHA-WOUKDFQISA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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